molecular formula C11H11ClN4O4 B1401438 tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate CAS No. 878011-44-0

tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No.: B1401438
CAS No.: 878011-44-0
M. Wt: 298.68 g/mol
InChI Key: MEAFVCNDWZKBPH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

The systematic nomenclature of this compound reflects the complex structural organization of this heterocyclic compound. According to International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 7-chloro-5-nitro-, 1,1-dimethylethyl ester. This nomenclature systematically describes each structural component, beginning with the core imidazo[4,5-b]pyridine framework and proceeding through the various substituents and functional groups present in the molecule.

The molecular formula C₁₁H₁₁ClN₄O₄ indicates the precise atomic composition, with a molecular weight of 298.68 grams per mole. The structural complexity is further elucidated through the Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N1C=NC2=C(Cl)C=C(N=C12)N+=O, which provides a linear notation describing the connectivity and stereochemistry of all atoms within the molecule. The compound bears the Chemical Abstracts Service registry number 878011-44-0, providing a unique identifier for database searches and regulatory documentation.

The core structural framework consists of a fused bicyclic system where an imidazole ring is connected to a pyridine ring through a shared carbon-nitrogen bond at the 4,5-positions. This fusion creates a planar, aromatic system that contributes significantly to the compound's chemical stability and electronic properties. The specific substitution pattern includes a chlorine atom at position 7 of the pyridine ring, a nitro group at position 5, and a tert-butyl carboxylate group attached to the nitrogen at position 3 of the imidazole ring.

Table 1: Fundamental Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₁H₁₁ClN₄O₄
Molecular Weight 298.68 g/mol
Chemical Abstracts Service Number 878011-44-0
MDL Number MFCD13183293
Predicted Density 1.53 ± 0.1 g/cm³
Predicted Boiling Point 431.6 ± 55.0 °C
Predicted pKa -1.20 ± 0.30
Storage Temperature 2-8°C
Storage Conditions Inert atmosphere

The tert-butyl carboxylate group serves as a protecting group for the carboxylic acid functionality, enhancing the compound's stability during synthetic manipulations while providing a synthetic handle for further derivatization. This protecting group strategy is commonly employed in pharmaceutical chemistry to prevent unwanted side reactions during multi-step synthetic sequences. The chlorine substituent at position 7 introduces an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system, potentially affecting both chemical reactivity and biological activity.

The nitro group at position 5 represents another electron-withdrawing substituent that significantly impacts the compound's electronic properties and reactivity profile. This functional group can participate in various chemical transformations, including reduction to corresponding amino derivatives, which are often key intermediates in pharmaceutical synthesis. The spatial arrangement of these substituents creates a unique three-dimensional structure that determines the compound's interaction with biological targets and synthetic reagents.

The compound exhibits typical characteristics of substituted imidazopyridines, including aromatic stability, moderate polarity due to the presence of multiple heteroatoms, and selective reactivity at specific positions depending on reaction conditions. The fused ring system provides rigidity to the molecular structure while the peripheral substituents offer opportunities for chemical modification and derivatization.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of imidazopyridine chemistry, which has its roots in the systematic exploration of fused heterocyclic systems beginning in the mid-20th century. The imidazo[4,5-b]pyridine scaffold itself was first recognized as a privileged structure in medicinal chemistry due to its structural similarity to purines and its potential for diverse biological activities.

The synthesis of substituted imidazo[4,5-b]pyridines gained significant momentum following early pioneering work that established fundamental synthetic methodologies for constructing these fused ring systems. Classical approaches initially focused on the condensation of pyridine-2,3-diamine derivatives with carboxylic acids or their equivalents under strongly acidic or harsh dehydrating conditions. These early methods, while effective for generating the basic ring system, often required high temperatures and lengthy reaction times, limiting their practical application in complex synthetic sequences.

Table 2: Historical Development of Imidazo[4,5-b]pyridine Synthesis Methods

Time Period Key Developments Synthetic Approach Reference
1960s-1970s Classical condensation methods Diamine + carboxylic acid
1980s-1990s Improved cyclization conditions Triethyl orthoformate cyclization
2000s Palladium-catalyzed methods Cross-coupling approaches
2010s One-pot methodologies Tandem reaction sequences
Recent Microwave-assisted synthesis Accelerated cyclization

The evolution toward more sophisticated synthetic methodologies led to the development of improved approaches for constructing highly substituted imidazo[4,5-b]pyridine derivatives. Notable among these was the introduction of palladium-catalyzed coupling reactions, which enabled the efficient formation of carbon-nitrogen bonds under milder conditions. These advances proved particularly valuable for preparing compounds bearing sensitive functional groups, such as the nitro and chloro substituents present in this compound.

The specific synthetic route to this compound typically involves multiple steps starting from readily available 2-chloro-3-nitropyridine precursors. This synthetic strategy reflects the accumulated knowledge of imidazopyridine chemistry and represents an optimization of reaction conditions to accommodate the specific substitution pattern required for this compound. The incorporation of the tert-butyl carboxylate protecting group represents a strategic choice that facilitates synthetic manipulations while preserving the carboxylic acid functionality for subsequent transformations.

The compound's emergence as a research chemical of interest can be traced to the growing recognition of imidazo[4,5-b]pyridines as valuable scaffolds in pharmaceutical research. This recognition was driven by the discovery that many compounds containing this core structure exhibit significant biological activities, including kinase inhibition and other therapeutically relevant properties. The specific substitution pattern of this compound was designed to provide a versatile intermediate that could be further modified to generate libraries of related compounds for biological evaluation.

Recent advances in synthetic methodology have further enhanced the accessibility of such compounds, with the development of one-pot tandem processes that streamline the synthetic sequence. These improved methods have made it practical to prepare gram-scale quantities of this compound for research applications, contributing to its availability as a commercial research chemical from multiple suppliers.

Properties

IUPAC Name

tert-butyl 7-chloro-5-nitroimidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4/c1-11(2,3)20-10(17)15-5-13-8-6(12)4-7(16(18)19)14-9(8)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFVCNDWZKBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743702
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878011-44-0
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including tert-butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate, as anticancer agents. For instance, imidazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of chlorine and nitro groups in the imidazole structure enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Nitrogen heterocycles like imidazole are known for their activity against bacterial infections. Research indicates that derivatives of imidazole can be effective against a range of pathogens, potentially leading to new treatments for resistant bacterial strains . The specific application of this compound in this context is still under investigation but aligns with trends in developing nitrogen-containing heterocycles for antimicrobial purposes.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with specific biological targets involved in disease pathways. For example, it has been observed that certain imidazole derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression . This inhibition could have implications for cancer immunotherapy strategies.

Study on Cytotoxic Effects

A comprehensive study evaluated the cytotoxic effects of various imidazole derivatives on MCF-7 and A549 cell lines. The findings indicated that this compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an effective anticancer agent .

Antimicrobial Efficacy Testing

In another case study focusing on antimicrobial properties, researchers synthesized several imidazole derivatives and tested their efficacy against common bacterial strains. The results showed that compounds similar to this compound demonstrated significant antibacterial activity, particularly against resistant strains .

Mechanism of Action

The mechanism by which tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro group can participate in substitution reactions, altering the structure and function of biological molecules. The tert-butyl ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

(i) Nitro Group Impact

The nitro group in the target compound increases its molecular weight by 34 g/mol compared to the non-nitro analog (CAS 878011-41-7). This group significantly elevates polar surface area (PSA ~110 Ų vs. However, the nitro group also introduces steric and electronic effects that may complicate synthetic steps, such as requiring harsh nitration conditions .

(ii) Ring System Variations

Biological Activity

tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate (CAS No. 878011-44-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁ClN₄O₄
  • Molecular Weight : 298.68 g/mol
  • Purity : >95%

The compound's biological activity is largely attributed to its interaction with specific molecular targets within cells. Notably, it has been studied for its role as an inhibitor of Aurora kinases, which are critical in cell division and proliferation.

Aurora Kinase Inhibition

Research indicates that this compound exhibits selective inhibition of Aurora-A kinase. This inhibition is crucial in cancer therapy since Aurora kinases are often overexpressed in various tumors.

Anticancer Activity

  • In Vitro Studies :
    • The compound has shown promising results in inhibiting the growth of human colon carcinoma cells (HCT116) with an IC50 value of approximately 2.30 μM .
    • It also demonstrated significant antiproliferative activity against MV4-11 human acute myeloid leukemia (AML) cells with a GI50 value of 0.299 μM .
  • In Vivo Studies :
    • In animal models, the compound effectively reduced tumor growth, indicating its potential as an anticancer agent .

Selectivity and Stability

The selectivity for Aurora-A over other kinases such as Aurora-B was noted, with a reported inhibition potency difference (IC50 for Aurora-A was significantly lower than for Aurora-B) . Furthermore, pharmacokinetic profiling revealed that the compound maintains high stability in both mouse and human liver microsomes, suggesting favorable metabolic characteristics for therapeutic use .

Data Summary

Property Value
Molecular FormulaC₁₁H₁₁ClN₄O₄
Molecular Weight298.68 g/mol
IC50 (Aurora-A)0.015 μM
GI50 (HCT116)2.30 μM
GI50 (MV4-11 AML)0.299 μM

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 7 undergoes nucleophilic substitution under mild to moderate conditions, enabling diverse functionalization.

Reagent Conditions Product Yield References
Sodium azideDMF, 70°C7-Azido-5-nitro derivative83%
MorpholineEthanol, reflux7-Morpholino-5-nitro-imidazo[4,5-b]pyridine65%
AmmoniaMethanol/H₂O, 80°C7-Amino-5-nitro derivative (low efficiency due to competing side reactions)25%
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°CSuzuki-coupled product at position 763%

Key Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) are highly efficient for introducing aryl/heteroaryl groups .

  • Steric hindrance from the tert-butyl carboxylate group slows reactions at position 3.

Reduction of the Nitro Group

The nitro group at position 5 is reducible to an amine, enabling further derivatization.

Reduction Method Conditions Product Yield References
Iron powder, acetic acidReflux, 4 hours5-Amino-7-chloro-imidazo[4,5-b]pyridine56%
H₂, Pd/CEthanol, 50 psi, 24 hours5-Amino-7-chloro derivative (with trace dehalogenation)48%
Na₂S₂O₄ (Dithionite)Aqueous buffer, pH 7, 25°C5-Amino intermediate (used in situ for cyclization)71%

Critical Notes :

  • Catalytic hydrogenation risks partial dechlorination .

  • The 5-amino derivative serves as a precursor for thioamide formation (via Lawesson’s reagent) and cyclization reactions .

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group is cleaved under acidic conditions to yield the free carboxylic acid.

Acid Conditions Product Yield References
Trifluoroacetic acid (TFA)DCM, 25°C, 2 hours7-Chloro-5-nitro-imidazo[4,5-b]pyridine-3-carboxylic acid95%
HCl (4N) in dioxaneReflux, 6 hoursCarboxylic acid (with partial nitro reduction)66%

Applications :

  • The free acid is used for amide bond formation or metal-coordination studies .

Electrophilic Aromatic Substitution

The electron-deficient imidazo[4,5-b]pyridine core limits electrophilic reactions, but nitration and halogenation are feasible under forcing conditions.

Reagent Conditions Product Yield References
HNO₃, H₂SO₄0°C, 1 hour5,7-Dinitro derivative (minor)<10%
N-Bromosuccinimide (NBS)DMF, 80°C, 12 hours7-Bromo-5-nitro derivative28%

Challenges :

  • Competing side reactions (e.g., ring degradation) occur due to the compound’s low electron density .

Participation in Cyclization Reactions

The nitro and chlorine groups facilitate scaffold diversification via cyclization.

Reagent Conditions Product Yield References
Triethyl orthoformateDMF, 120°C, 8 hoursImidazo[4,5-b]pyridine-fused oxadiazole60%
ThioureaEthanol, reflux, 6 hoursThieno[3,2-b]pyridine hybrid45%

Mechanistic Insight :

  • Oxidative ring closure with H₂O₂ forms isothiazolo derivatives .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process:

Initial Boc protection : Reacting 7-chloro-3H-imidazo[4,5-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. This step typically achieves yields of 70–85% .

Nitration : Introducing the nitro group using a nitrating agent (e.g., HNO₃/H₂SO₄ or acetyl nitrate) at controlled temperatures (0–5°C). Over-nitration or decomposition can occur if temperatures exceed 10°C, reducing yields to 50–60% .
Key validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures distinguish its functional groups?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The imidazo[4,5-b]pyridine core shows aromatic protons at 8.5–9.5 ppm, with deshielding due to electron-withdrawing nitro and chloro substituents .
  • HRMS : Expected [M+H]⁺ for C₁₁H₁₂ClN₃O₄ is 286.0588. Deviations >2 ppm suggest impurities or incorrect functionalization .
  • IR : Strong absorbance at ~1520 cm⁻¹ (N=O stretch) and ~1350 cm⁻¹ (C-Cl) confirm nitro and chloro groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity in cross-coupling reactions?

The tert-butyl group provides steric hindrance, limiting reactivity at the 3-position. However, the nitro group at C5 activates the C7 chloro substituent for nucleophilic aromatic substitution (SNAr) with amines or thiols. For example:

  • Palladium-coupling : Suzuki-Miyaura reactions at C7 require bulky ligands (e.g., XPhos) to suppress tert-butyl interference. Yields drop to 40–50% compared to non-Boc analogues .
  • SNAr reactivity : Reaction with piperazine at 80°C in DMF achieves >80% substitution at C7, but competing tert-butyl deprotection may occur above 100°C .

Q. What computational modeling approaches are suitable for predicting the compound’s stability under acidic or basic conditions?

  • DFT calculations : Assess Boc group lability by modeling protonation energies. The tert-butyl carbamate is stable at pH 3–8 but hydrolyzes rapidly in >10% TFA or 1M NaOH .
  • MD simulations : Predict aggregation tendencies in aqueous buffers, critical for bioavailability studies. LogP (2.87) indicates moderate hydrophobicity, requiring co-solvents like DMSO for solubility >10 mM .

Q. How can contradictory spectral data (e.g., unexpected downfield shifts) be resolved during structural elucidation?

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism of the tert-butyl group) causing peak splitting .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. For example, SHELXL refinement confirmed the nitro group at C5 in a related imidazo[4,5-b]pyridine derivative .

Q. What strategies mitigate decomposition during long-term storage, and how is stability validated?

  • Storage conditions : -20°C under argon, with desiccants (e.g., silica gel). Avoid light due to nitro group photolability .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products include de-Boc (7-chloro-5-nitroimidazopyridine) and reduced nitroso derivatives .

Methodological Tables

Q. Table 1. Comparative Reactivity of Key Positions

PositionReactivity TypeExample ReactionYield (%)Reference
C7 (Cl)Nucleophilic substitutionAmine coupling (SNAr)80–85
C5 (NO₂)Electrophilic substitutionReduction to NH₂60–70
C3 (Boc)AcidolysisDeprotection with TFA>95

Q. Table 2. Spectral Benchmarks for Quality Control

TechniqueKey SignalAcceptable Range
¹H NMRtert-butyl (1.4 ppm, singlet)δ 1.35–1.45
¹³C NMRCarbamate carbonyl (155 ppm)δ 153–157
HRMS[M+H]⁺286.0589 ± 2 ppm

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.